

Unraveling the Identity of BHA536: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BHA536	
Cat. No.:	B15620961	Get Quote

A comprehensive search of scientific databases and literature has revealed no specific molecule designated as **BHA536**. This suggests that "**BHA536**" may be an internal project code, a novel compound not yet disclosed in public literature, or a potential typographical error. However, the search yielded information on two distinct compounds that bear some resemblance to the query: Butylated Hydroxyanisole (BHA) and SQ22,536, an adenylate cyclase inhibitor. This report summarizes the available findings on these two molecules, which may be of interest to researchers in the field of drug discovery and development.

Butylated Hydroxyanisole (BHA): A Phenolic Antioxidant with Diverse Biological Activities

Butylated Hydroxyanisole (BHA) is a widely used antioxidant in food, cosmetics, and pharmaceuticals. Beyond its role as a preservative, research has uncovered several of its biological effects.

Mechanism of Action

Recent studies have indicated that BHA's mechanism of action extends beyond its antioxidant properties. One key finding is its role as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), which allows it to prevent cytotoxicity induced by Tumor Necrosis Factor (TNF)[1]. Additionally, BHA has been shown to protect against the loss of 11 beta-hydroxylase (cytochrome P-45011 beta) activity in cultured bovine adrenocortical cells, a process that can be induced by certain steroids[2].



SQ22,536: An Adenylate Cyclase Inhibitor with Off-Target Effects

SQ22,536, chemically known as 9-(tetrahydrofuryl)-adenine, is a well-documented inhibitor of adenylate cyclase (AC), a critical enzyme in the cyclic AMP (cAMP) signaling pathway.

Mechanism of Action and Specificity

SQ22,536 effectively inhibits adenylate cyclase, thereby blocking the production of cAMP. However, further investigations have revealed that its activity is not solely limited to AC inhibition. Studies in Neuroscreen-1 (NS-1) cells have shown that while SQ22,536 does not inhibit downstream cAMP signaling mediated by PKA (CREB activation) or Epac (Rap1 activation), it does inhibit ERK phosphorylation and neuritogenesis induced by cAMP analogs[3]. This indicates an off-target effect, suggesting that SQ22,536 also acts as an inhibitor of a newly described neuritogenic cAMP sensor (NCS)[3]. It is important to note that these off-target effects appear to be specific to cAMP signaling pathways, as SQ22,536 does not interfere with ERK induction by unrelated compounds like PMA or NGF[3].

Experimental Insights

The evaluation of SQ22,536's efficacy and potency was conducted in HEK293 cells using a cAMP response element (CRE) reporter gene assay. In these experiments, SQ22,536 was found to be a potent AC inhibitor[3]. The specificity of its action was further dissected in NS-1 cells by examining its effects on various branches of the cAMP signaling cascade, leading to the discovery of its dual-target mechanism[3].

Summary and Future Directions

The investigation into "BHA536" did not yield a direct match. However, the exploration of the similarly named compounds, BHA and SQ22,536, highlights two distinct molecules with interesting and complex biological activities. BHA, a common antioxidant, demonstrates specific inhibitory effects on RIPK1 and protective effects on enzymatic activity. SQ22,536, a known adenylate cyclase inhibitor, exhibits a more complex mechanism than previously understood, with specific off-target effects on neuritogenic pathways.



For researchers and scientists in drug development, these findings underscore the importance of thorough characterization of even well-known compounds. The dual-action of SQ22,536 serves as a crucial reminder of the potential for off-target effects, which can have significant implications for experimental outcomes and therapeutic applications. Further research into the specific interactions of BHA with cellular signaling pathways and the newly identified target of SQ22,536 could open new avenues for therapeutic intervention.

Due to the absence of specific literature on "**BHA536**," a detailed technical guide on its discovery and initial screening cannot be provided. The information presented here is based on publicly available data for BHA and SQ22,536. Should "**BHA536**" be a novel proprietary compound, its detailed profile would reside within the developing organization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor. | Profiles RNS [profiles.viictr.org]
- 2. Mode of action of butylated hydroxyanisole (BHA) and other phenols in preventing loss of 11 beta-hydroxylase activity in cultured bovine adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Identity of BHA536: A Review of Available Scientific Literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620961#bha536-discovery-and-initial-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com